7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine
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Overview
Description
MFCD32632790, also known as 2-Amino-7-methyl-5H-indeno[1,2-d]pyrimidine, is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indeno-pyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-5H-indeno[1,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-5H-indeno[1,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-7-methyl-5H-indeno[1,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-5H-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5H-indeno[1,2-d]pyrimidine: Lacks the methyl group at the 7-position.
7-Methyl-5H-indeno[1,2-d]pyrimidine: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-7-methyl-5H-indeno[1,2-d]pyrimidine is unique due to the presence of both the amino group at the 2-position and the methyl group at the 7-position. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
This detailed article provides a comprehensive overview of 2-Amino-7-methyl-5H-indeno[1,2-d]pyrimidine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
7-methyl-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N3/c1-7-2-3-10-8(4-7)5-9-6-14-12(13)15-11(9)10/h2-4,6H,5H2,1H3,(H2,13,14,15) |
InChI Key |
RUHAJXPUMFMMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC(=NC=C3C2)N |
Origin of Product |
United States |
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